N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-methylphenyl)ethanediamide N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-methylphenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 922120-12-5
VCID: VC7412059
InChI: InChI=1S/C25H32N4O3/c1-18-5-8-21(9-6-18)27-25(31)24(30)26-17-23(29-12-14-32-15-13-29)20-7-10-22-19(16-20)4-3-11-28(22)2/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,26,30)(H,27,31)
SMILES: CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Molecular Formula: C25H32N4O3
Molecular Weight: 436.556

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-methylphenyl)ethanediamide

CAS No.: 922120-12-5

Cat. No.: VC7412059

Molecular Formula: C25H32N4O3

Molecular Weight: 436.556

* For research use only. Not for human or veterinary use.

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-methylphenyl)ethanediamide - 922120-12-5

Specification

CAS No. 922120-12-5
Molecular Formula C25H32N4O3
Molecular Weight 436.556
IUPAC Name N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(4-methylphenyl)oxamide
Standard InChI InChI=1S/C25H32N4O3/c1-18-5-8-21(9-6-18)27-25(31)24(30)26-17-23(29-12-14-32-15-13-29)20-7-10-22-19(16-20)4-3-11-28(22)2/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,26,30)(H,27,31)
Standard InChI Key OVHMPNOKVVYHJW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4

Introduction

The compound N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-methylphenyl)ethanediamide is a complex organic molecule that combines several functional groups, including a tetrahydroquinoline ring, a morpholine ring, and a phenyl group. This compound is not explicitly mentioned in the provided search results, so we will construct a detailed analysis based on its components and similar compounds.

Molecular Formula and Weight

To estimate the molecular formula and weight, we break down the components:

  • 1-methyl-1,2,3,4-tetrahydroquinoline: C10H13N

  • Morpholine: C4H9NO

  • 4-methylphenyl: C7H7

  • Ethanediyl linker: C2H4

  • Amide linkages: 2(NH) + 2(O)

Thus, the estimated molecular formula is C25H34N4O2, and the molecular weight would be approximately 422.56 g/mol.

Synthesis and Preparation

The synthesis of this compound would typically involve several steps:

  • Preparation of 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl: This can be achieved through the reduction of quinoline derivatives.

  • Introduction of the morpholine ring: This might involve nucleophilic substitution reactions.

  • Coupling with 4-methylphenyl: Amide bond formation using appropriate coupling reagents.

StepReaction TypeReagents
1ReductionQuinoline derivative, reducing agent (e.g., NaBH4)
2Nucleophilic substitutionMorpholine, alkylating agent
3Amide coupling4-methylbenzoic acid, coupling reagent (e.g., EDCI)

Biological Activity and Potential Applications

Compounds with similar structures have shown potential in various biological activities, such as:

  • Pharmacological effects: Quinoline derivatives are known for their antimalarial and anticancer properties.

  • Neurological effects: Morpholine-containing compounds can exhibit neuroprotective or neurotransmitter-modulating activities.

Future Research Directions

  • Synthetic Optimization: Developing efficient synthesis protocols.

  • Biological Screening: Evaluating its pharmacological effects.

  • Chemical Modification: Exploring derivatives with enhanced properties.

These steps would provide a comprehensive understanding of this compound's potential in pharmaceutical and chemical applications.

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